molecular formula C6H11FO5 B1200657 Fluorodeoxyglucose F18 CAS No. 63503-12-8

Fluorodeoxyglucose F18

Katalognummer: B1200657
CAS-Nummer: 63503-12-8
Molekulargewicht: 181.15 g/mol
InChI-Schlüssel: ZCXUVYAZINUVJD-AHXZWLDOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluorodeoxyglucose F18, also known as [18F]FDG, is a radiopharmaceutical agent used in the medical imaging modality positron emission tomography (PET). It is a glucose analog, with the positron-emitting radionuclide fluorine-18 substituted for the normal hydroxyl group at the C-2 position in the glucose molecule .


Synthesis Analysis

The production of [18F]FDG is achieved through a nucleophilic substitution reaction, using the F-18 fluoride by nuclear reaction . The production of [18F]FDG using a GE FASTLab2 synthesizer enables to obtain higher radiochemical yields including more robust synthesis process . The synthesis involves two steps, displacement of a trifluoromethanesulfonyl group with [18F]fluoride and removal of the acetyl groups with HCl .


Molecular Structure Analysis

The IUPAC chemical name for this compound is 2-deoxy-2-[18F]fluoro-D-glucose . The chemical formula is C6H1118FO5 .


Chemical Reactions Analysis

This compound is produced through a nucleophilic substitution reaction, using the F-18 fluoride by nuclear reaction .


Physical and Chemical Properties Analysis

This compound has a molar mass of 181.1495 g mol−1 and a melting point of 170 to 176 °C .

Wissenschaftliche Forschungsanwendungen

  • Cancer Diagnosis and Treatment Monitoring : FDG, used in positron emission tomography (PET) scanning, is a powerful tool for investigating tumor metabolic activity and its suppression by therapy, impacting cancer survival. For instance, in multiple myeloma, FDG-PET scanning shows correlations with prognostically relevant parameters and is used to evaluate treatment efficacy (Bartel et al., 2009).

  • Management of Pancreatic Tumors : FDG-PET/CT has shown value in managing malignant diseases such as pancreatic tumors, impacting the treatment approach for resectable pancreatic tumors (Yao et al., 2012).

  • Radiation Therapy Assessment : FDG-PET is increasingly used for disease staging and radiation therapy target volume delineation in oncology, assisting in assessing and quantifying radiation treatment metabolic tumor response (Fuss, 2010).

  • Initial and Post-Treatment Assessment of Hodgkin Disease : FDG-PET, especially when combined with CT, significantly contributes to the initial staging and post-treatment assessment of Hodgkin disease, enhancing the conventional workup in managing patients (Erturk & Van den Abbeele, 2008).

  • Diagnostic Work-up of Febrile AIDS Patients : FDG is used in the diagnostic work-up of febrile AIDS patients, showing good sensitivity in determining the extent of various diseases and infections affecting AIDS patients (Santiago et al., 1999).

  • Assessment of Brain Metabolic Activity : Creating and validating normal brain templates using F18-FDG uptake can improve the accuracy in diagnosing conditions like Alzheimer’s disease, aiding in distinguishing between aging brain and disease states (Chotipanich et al., 2022).

  • Detection of Multiple Primary Malignant Neoplasms : FDG-PET/CT is used to detect multiple primary malignant neoplasms (MPMN) in cancer patients, revealing significant numbers of incidental tumors in these patients (Ladrón de Guevara et al., 2017).

  • Staging and Preoperative Evaluation of Malignant Pleural Mesothelioma : FDG-PET is utilized in the preoperative evaluation and staging of malignant mesothelioma, aiding in identifying candidates for aggressive combined modality therapy (Schneider et al., 2000).

  • Detection of Metastases from Lung Cancer : FDG-PET is sensitive and specific for detecting malignant cells in chest tumors and mediastinal lymph nodes, including in cases where conventional clinical assessment might miss metastases (Scott et al., 1995).

Wirkmechanismus

Fluorodeoxyglucose F18 is a glucose analog that concentrates in cells that rely upon glucose as an energy source, or in cells whose dependence on glucose increases under certain conditions .

Safety and Hazards

Fluorodeoxyglucose F18 does not easily become airborne and is not expected to be a health hazard via inhalation. It may cause asymptomatic physiological uptake by specific target organs or tissues .

Zukünftige Richtungen

The utilization of [18F]FDG dates back to the 1970s and since then, the clinical application has expanded to diagnose cancer, inflammation, neurodegenerative brain disease and account for almost 95% of PET studies . The increase in clinical demand for [18F]FDG drives the evolution of the radiolabeling process from manual to fully automated, thus making it more reliable, consistent and producing higher activity with reduced error . There are numerous clinical trials currently underway investigating expanded uses for [18F]FDG in breast cancer patients as well as other patient populations .

Eigenschaften

IUPAC Name

(2S,3R,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6+/m1/s1/i7-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXUVYAZINUVJD-AHXZWLDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)[18F])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50894178
Record name Fludeoxyglucose F18
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105851-17-0
Record name 2-Deoxy-2-(fluoro-18F)-α-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105851-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fludeoxyglucose F 18 [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105851170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fludeoxyglucose F18
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-D-FLUDEOXYGLUCOPYRANOSE F-18
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBT3GBX27W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluorodeoxyglucose F18
Reactant of Route 2
Fluorodeoxyglucose F18
Reactant of Route 3
Fluorodeoxyglucose F18
Reactant of Route 4
Fluorodeoxyglucose F18
Reactant of Route 5
Fluorodeoxyglucose F18
Reactant of Route 6
Fluorodeoxyglucose F18

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.